4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
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Overview
Description
3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE is a complex organic compound that combines several functional groups, including bromobenzaldehyde, morpholine, trifluoromethylaniline, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE typically involves multiple steps:
Preparation of 3-Bromobenzaldehyde: This can be synthesized by brominating benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine and 3-(trifluoromethyl)aniline under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 3-bromobenzaldehyde with the triazine derivative to form the hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-Bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The triazine core can interact with active sites of enzymes, inhibiting their activity. The morpholine and trifluoromethylaniline groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and morpholine groups.
4-Morpholino-6-(trifluoromethyl)aniline: Shares the morpholine and trifluoromethylaniline groups but lacks the bromobenzaldehyde and triazine components.
1,3,5-Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
The uniqueness of 3-BROMOBENZALDEHYDE 1-{4-MORPHOLINO-6-[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}HYDRAZONE lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19BrF3N7O |
---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
2-N-[(E)-(3-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H19BrF3N7O/c22-16-5-1-3-14(11-16)13-26-31-19-28-18(29-20(30-19)32-7-9-33-10-8-32)27-17-6-2-4-15(12-17)21(23,24)25/h1-6,11-13H,7-10H2,(H2,27,28,29,30,31)/b26-13+ |
InChI Key |
APEFYYLUTKIODG-LGJNPRDNSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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